molecular formula C24H38O6Si2 B053964 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl CAS No. 123640-93-7

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Cat. No.: B053964
CAS No.: 123640-93-7
M. Wt: 478.7 g/mol
InChI Key: KENDGHJJHKCUNB-UHFFFAOYSA-N
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Description

4,4’-Bis(triethoxysilyl)-1,1’-biphenyl is an organosilicon compound with the molecular formula C24H38O6Si2. This compound is characterized by the presence of two triethoxysilyl groups attached to a biphenyl core. It is commonly used in the synthesis of hybrid organic-inorganic materials due to its ability to form strong covalent bonds with both organic and inorganic substrates.

Safety and Hazards

Specific hazards arising from the chemical include fire hazard where irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame .

Future Directions

The PMOs with tunable composition, morphology, and even-distributed hydrophobic organic groups in the framework endow such periodic mesoporous hybrids with great potentials in the fields of catalysis, environmental remediation, biology, pharmacy, analytical chemistry, and microelectronics . The synthesis chemistry of PMOs and application development would particularly and continuously appeal to the researchers in chemistry and materials science in the future .

Mechanism of Action

Target of Action

As a silsesquioxane precursor, it is primarily used in the preparation of mesoporous organic materials . These materials have a wide range of applications in various fields, including catalysis, adsorption, and drug delivery.

Mode of Action

The compound interacts with its targets through a process known as evaporation-induced self-assembly (EISA) . This process involves the formation of a sol-gel network, which eventually leads to the creation of mesoporous materials .

Biochemical Pathways

The compound’s ability to tune silica networks makes it useful in applications related to molecular separation .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis product is ethanol , which is well-absorbed and widely distributed in the body. Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities can result in metabolic acidosis, CNS depression, and death due to respiratory arrest .

Result of Action

The molecular and cellular effects of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl’s action are largely dependent on its application. In the context of mesoporous material synthesis, the compound contributes to the formation of highly ordered and stable structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl. For instance, moisture and water can lead to the formation of additional ethanol . The compound’s boiling point is 203-206 °C at 0.3 mm Hg , suggesting that it is stable under normal environmental conditions but can be volatile under reduced pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl typically involves the reaction of biphenyl with triethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilane groups. The general reaction scheme is as follows:

    Starting Materials: Biphenyl and triethoxysilane.

    Catalyst: A Lewis acid such as aluminum chloride (AlCl3) or a transition metal catalyst.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(triethoxysilyl)-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(triethoxysilyl)-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Hydrolysis: The triethoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The compound can undergo condensation reactions with other silanes or silanols to form cross-linked siloxane networks.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Condensation: Often catalyzed by acids or bases, and may require elevated temperatures.

    Substitution: Requires electrophilic reagents such as halogens or nitro groups, and is usually conducted under acidic conditions.

Major Products

    Hydrolysis: Produces silanols and ethanol.

    Condensation: Forms siloxane networks.

    Substitution: Results in functionalized biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(triethoxysilyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides enhanced rigidity and thermal stability compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance materials with robust mechanical and thermal properties.

Properties

IUPAC Name

triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENDGHJJHKCUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160173-37-5
Record name 4,4′-Bis(triethoxysilyl)biphenyl homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160173-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60565963
Record name ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123640-93-7
Record name ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl suitable for creating hybrid organic-inorganic materials?

A: 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl possesses both organic (the biphenyl group) and inorganic (the triethoxysilyl groups) components. The triethoxysilyl groups readily participate in hydrolysis and condensation reactions, enabling the formation of siloxane (Si-O-Si) networks. This allows for the creation of hybrid organic-inorganic materials where the biphenyl group introduces specific functionalities within a robust silica-based framework [, , , ].

Q2: How does the structure of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl influence its ability to form nanofibers?

A: The molecular structure of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl plays a crucial role in its ability to form nanofibers via electrospinning. The biphenyl group provides rigidity and promotes linear chain formation, while the hydrolyzed triethoxysilyl groups can crosslink these chains through siloxane bonds, enhancing the fiber's mechanical strength [].

Q3: Can 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl-derived materials be used for energy storage applications?

A: Yes, research demonstrates that mesoporous silicon oxycarbide (SiOC) derived from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl shows promise as an anode material for both lithium and sodium-ion batteries. The material's mesoporosity and carbon content, inherited from the parent compound, contribute to its enhanced capacity and rate capabilities compared to conventional bulk SiOC [].

Q4: What makes 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl a potential candidate for high-temperature lubrication?

A: Organosilica networks synthesized from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl exhibit promising high-temperature friction-reducing properties. Studies show that these materials can achieve friction coefficients as low as 0.01 at elevated temperatures, exceeding the performance of benchmark lubricants like graphite. This behavior is attributed to the material's softening at temperatures above 120 °C, enabling effective lubrication [].

Q5: How is 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl utilized in acoustic waveguides?

A: Thin films derived from 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl through sol-gel processes demonstrate potential for use in acoustic waveguides. These films, when deposited on piezoelectric quartz microsensors, can effectively trap acoustic energy, leading to improved sensor sensitivity and performance. This application highlights the versatility of 4,4′-Bis(triethoxysilyl)-1,1′-biphenyl in advanced technological fields [].

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